molecular formula C19H26N2O5 B1337195 Boc-pro-phe-OH CAS No. 52071-65-5

Boc-pro-phe-OH

Cat. No.: B1337195
CAS No.: 52071-65-5
M. Wt: 362.4 g/mol
InChI Key: JYOQCCFYSJPSLC-GJZGRUSLSA-N
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Description

Boc-pro-phe-OH, also known as 1-[(1,1-Dimethylethoxy)carbonyl]-L-prolyl-L-phenylalanine, is a compound commonly used in peptide synthesis. It is a derivative of proline and phenylalanine, where the amino group of proline is protected by a tert-butyloxycarbonyl (Boc) group. This protection is crucial in peptide synthesis to prevent unwanted side reactions.

Mechanism of Action

Target of Action

Boc-Pro-Phe-OH is a complex compound that is primarily used in peptide synthesis . The primary targets of this compound are the proteins and peptides that it helps to synthesize. These proteins and peptides play crucial roles in various biological processes, including cell signaling, immune response, and metabolic regulation.

Mode of Action

The compound this compound interacts with its targets through a process known as solid-phase peptide synthesis . This process involves the formation of peptide bonds, which are the chemical bonds that link amino acids together to form proteins. This compound, being a derivative of amino acids, provides the necessary building blocks for this process .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in protein synthesis and peptide bond formation. The compound contributes to the formation of complex proteins by providing the necessary amino acid derivatives. These proteins then go on to participate in various biochemical pathways, influencing processes such as cell growth, differentiation, and immune response .

Result of Action

The result of this compound’s action is the successful synthesis of complex proteins and peptides. These proteins and peptides, once synthesized, can exert various biological effects depending on their structure and function. They may act as enzymes, hormones, or structural proteins, influencing a wide range of biological processes .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of peptide synthesis can be affected by factors such as temperature, pH, and the presence of other chemicals in the reaction mixture. Furthermore, the stability of this compound can be influenced by storage conditions, such as temperature and humidity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-pro-phe-OH typically involves the protection of the amino group of proline with a tert-butyloxycarbonyl group, followed by coupling with phenylalanine. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The coupling reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient production of large quantities of the compound. The use of environmentally friendly solvents and green chemistry principles is also being explored to make the process more sustainable .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both proline and phenylalanine residues, making it a versatile building block in peptide synthesis. The combination of these two amino acids allows for the creation of peptides with specific structural and functional properties .

Properties

IUPAC Name

(2S)-2-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(25)21-11-7-10-15(21)16(22)20-14(17(23)24)12-13-8-5-4-6-9-13/h4-6,8-9,14-15H,7,10-12H2,1-3H3,(H,20,22)(H,23,24)/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOQCCFYSJPSLC-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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